[Ethoxy(phenyl)methyl]benzene
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Overview
Description
[Ethoxy(phenyl)methyl]benzene, also known as ethyl phenyl ether, is an organic compound with the molecular formula C8H10O. It is a colorless liquid with a pleasant odor and is used in various chemical applications. The compound consists of a benzene ring substituted with an ethoxy group, making it an aromatic ether.
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of phenol with ethyl bromide in the presence of a strong base like sodium hydroxide. The reaction proceeds via the formation of an alkoxide intermediate, which then reacts with the alkyl halide to form the ether. [ \text{C}_6\text{H}_5\text{OH} + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{C}_6\text{H}_5\text{OC}_2\text{H}_5 + \text{NaBr} + \text{H}_2\text{O} ]
Industrial Production Methods:
Catalytic Alkylation: In industrial settings, this compound can be produced by the catalytic alkylation of phenol with ethanol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. This method is efficient and scalable for large-scale production.
Types of Reactions:
Electrophilic Aromatic Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid and sulfuric acid produces nitro derivatives. [ \text{C}_6\text{H}_5\text{OC}_2\text{H}_5 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{OC}_2\text{H}_5 + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Nitration: Nitrothis compound.
Halogenation: Halogenated this compound derivatives.
Scientific Research Applications
[Ethoxy(phenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions due to its aromatic structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of perfumes, dyes, and other aromatic compounds.
Mechanism of Action
The mechanism of action of [Ethoxy(phenyl)methyl]benzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The ethoxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack. The reaction proceeds through the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.
Comparison with Similar Compounds
Ethylbenzene: Similar in structure but lacks the ethoxy group.
Phenol: Contains a hydroxyl group instead of an ethoxy group.
Anisole: Contains a methoxy group instead of an ethoxy group.
Uniqueness:
- [Ethoxy(phenyl)methyl]benzene is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. The ethoxy group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions.
Properties
IUPAC Name |
[ethoxy(phenyl)methyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWASOZKZYKPQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332466 |
Source
|
Record name | [Ethoxy(phenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5670-78-0 |
Source
|
Record name | [Ethoxy(phenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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